molecular formula C9H12N2OS B8725689 N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea CAS No. 58093-96-2

N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea

Cat. No.: B8725689
CAS No.: 58093-96-2
M. Wt: 196.27 g/mol
InChI Key: IIJKXCGKMNFKKF-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

58093-96-2

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-4-ylurea

InChI

InChI=1S/C9H12N2OS/c10-9(12)11-7-2-1-3-8-6(7)4-5-13-8/h4-5,7H,1-3H2,(H3,10,11,12)

InChI Key

IIJKXCGKMNFKKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)NC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 gram sample of 4-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene is stirred in the cold for several hours in thionyl chloride (5 ml.) and the mixture is evaporated to dryness. The crude 4-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene is then added to a mixture of urea (1- 5 mole-equivalents) in dimethylformamide and diisopropyl ethylamine. The mixture is warmed, after several hours, to 50° C. and after 4 hours is poured on ice and the product, 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, is collected by filtration.
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Synthesis routes and methods II

Procedure details

A sample of 6,7-dihydrobenzo[b]thiophene is stirred in the cold in 96% sulfuric acid containing 4- 6 mole equivalents of urea. After 1 hour the mixture is poured on ice and the organic phase is removed. Evaporation of the organic phase to dryness in vacuo affords 4,5,6,7-tetrahydrobenzo[b]-thien-4-ylurea.
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6,7-dihydrobenzo[b]thiophene
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Synthesis routes and methods III

Procedure details

Similarly, the salt of (+)-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine and (S)-(-)-N-benzoyl glutamic acid is treated in the above manner to afford (+)-4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, melting point 218° C. to 220° C.; [α]589 25 +60° , [α]436 +149.8° , [α]365 +272.5°.
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Synthesis routes and methods IV

Procedure details

A sample of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine (19.9 grams) is cooled in a flask, and a solution of 12 ml. of 12N hydrochloric acid in 50 ml. of water is slowly added. Subsequently, at about 20° C., a solution of 11.7 grams of potassium cyanate in 80 ml. of water is added in 0.5 hour. The mixture is stirred at room temperature for one hour and then warmed to 60° C. and kept at this temperature for 0.5 hour. After standing overnight at room temperature, the product is collected and washed with water to afford 21 grams, melting point 206° C. to 209° C.
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19.9 g
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Synthesis routes and methods V

Procedure details

A mixture of 50 grams of 4,5,6,7-tetrahydrobenzo-[b]thiophen-4-amine hydrochloride (about 45 grams real, based on 90% purity) in 100 ml. of water is stirred at about 15° C., and a solution of 23.1 grams of potassium cyanate in 100 ml. of water is added dropwise. After completion of the addition, the mixture is warmed slowly to 70° C. to 75° C. and held for an hour. The mixture is cooled, and the white solid is collected by filtration and washed with water. The solid is air-dried, pulverized, and washed with acetonitrile. On drying, this gives 37.3 grams of crude product, which on treatment with about 1200 ml. of hot acetone gives 11.45 grams, melting point 200° C. to 204° C. of the title compound.
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50 g
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